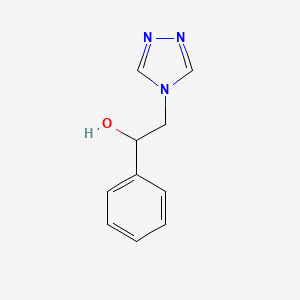![molecular formula C15H17N3O3S B7547155 methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of cancer and autoimmune diseases.
Mecanismo De Acción
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate exerts its therapeutic effects by inhibiting the activity of various kinases involved in the progression of cancer and autoimmune diseases. It specifically targets BTK, FLT3, and JAK kinases, which play a critical role in the survival and proliferation of cancer and autoimmune cells. By inhibiting these kinases, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate blocks the signaling pathways that promote cell growth and survival, leading to the death of cancer and autoimmune cells.
Biochemical and Physiological Effects:
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been shown to exhibit potent inhibitory activity against BTK, FLT3, and JAK kinases, leading to the death of cancer and autoimmune cells. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote inflammation and autoimmunity. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity and has shown promising results in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has several advantages for lab experiments, including its potent inhibitory activity against BTK, FLT3, and JAK kinases, its ability to induce cell death in cancer and autoimmune cells, and its ability to modulate the immune system. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for research on methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate and to identify biomarkers that can predict its therapeutic efficacy. Overall, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has shown significant potential as a therapeutic agent for cancer and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate involves the reaction of N-(4-aminophenyl)carbamate with 2-thiopheneethylisocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of these diseases, including BTK, FLT3, and JAK. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-12-6-4-11(5-7-12)17-14(19)16-9-8-13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBBTKYGDKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

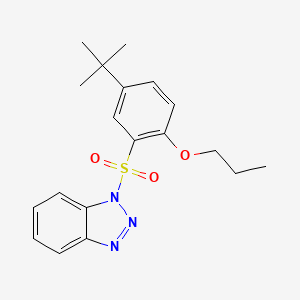
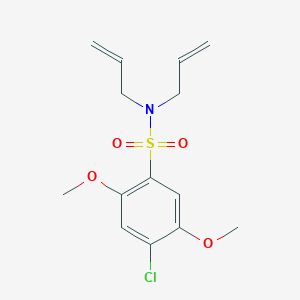
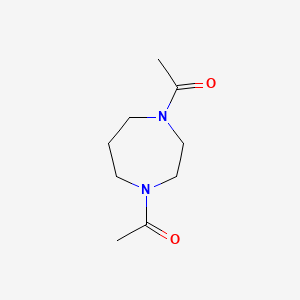
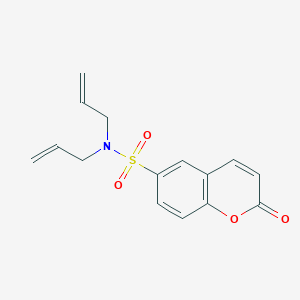
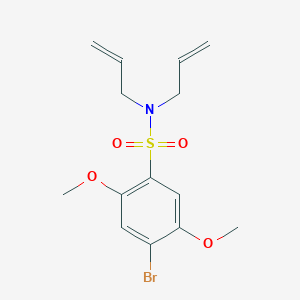
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
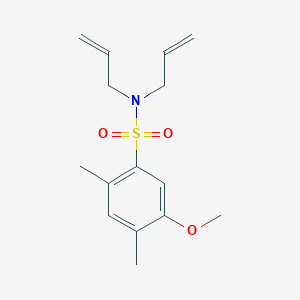
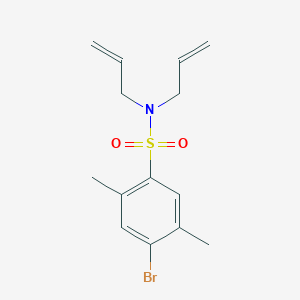
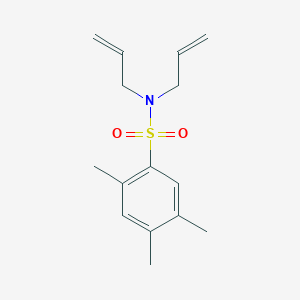
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
